molecular formula C25H32N2O6 B15099656 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-fu ryl))carbonyl]-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-fu ryl))carbonyl]-3-pyrrolin-2-one

Cat. No.: B15099656
M. Wt: 456.5 g/mol
InChI Key: CKLTTZMKESVSSY-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolinone core, substituted with a diethoxyphenyl group, a dimethylaminopropyl chain, and a furan carbonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolinone core, followed by the introduction of the diethoxyphenyl group, the dimethylaminopropyl chain, and the furan carbonyl group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one
  • 5-(3,4-Diethoxyphenyl)-1-[3-(methylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one

Uniqueness

5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyphenyl group and the dimethylaminopropyl chain differentiates it from similar compounds, potentially leading to unique interactions and effects in various applications.

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H32N2O6/c1-6-31-18-12-10-17(15-20(18)32-7-2)22-21(23(28)19-11-9-16(3)33-19)24(29)25(30)27(22)14-8-13-26(4)5/h9-12,15,22,29H,6-8,13-14H2,1-5H3

InChI Key

CKLTTZMKESVSSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OCC

Origin of Product

United States

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